2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide
Description
This compound features a 1-azaniabicyclo[2.2.2]octane core, a rigid tricyclic structure known for its conformational stability and pharmacological relevance. Key structural elements include:
- N-Oxide moiety: Increases water solubility and alters electronic properties compared to tertiary amines.
- 2-Fluorophenyl(epoxy)methyl substituent: Introduces a chiral center and reactive epoxy group, which may influence metabolic stability and target binding.
Properties
IUPAC Name |
3'-(2-fluorophenyl)-1-oxidospiro[1-azoniabicyclo[2.2.2]octane-2,2'-oxirane]-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-4-2-1-3-10(11)13-14(19-13)12(17)9-5-7-16(14,18)8-6-9/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGHILQMXBEYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(=O)C23C(O3)C4=CC=CC=C4F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide involves several steps. One common method includes the reaction of a fluorophenyl derivative with an epoxy compound under controlled conditions to form the desired bicyclic structure. The reaction typically requires a catalyst to facilitate the formation of the epoxy group and the subsequent cyclization to form the bicyclic framework . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a reduced derivative .
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and reactivity. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit interesting biological activities, making it a candidate for drug development and other therapeutic applications . Additionally, its unique properties make it useful in industrial applications, such as in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways . The fluorophenyl group may also contribute to its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with analogs sharing bicyclic cores or fluorinated aryl groups:
Key Structural and Functional Differences
Umeclidinium Bromide vs. Target Compound
- Polarity : The N-oxide in the target compound increases solubility compared to umeclidinium’s quaternary ammonium bromide.
25C-NBF HCl vs. Target Compound
- Fluorophenyl Position : The 2-fluorophenyl group in both compounds may improve lipid membrane penetration, but its attachment to a methylene group in 25C-NBF versus an epoxy-methyl in the target alters steric and electronic profiles.
Example 19 (European Patent) vs. Target Compound
- Fluorophenyl Position : Example 19’s 3-fluorophenyl group versus the target’s 2-fluorophenyl substitution may differentially influence receptor binding due to altered dipole moments and steric hindrance .
- Counterion Effects : The bromide in Example 19 contrasts with the N-oxide in the target, affecting solubility and ionization state.
FeCl4-Complexed Quinolinium Derivative vs. Target Compound
- Metal Coordination: The quinolinium-FeCl4 complex () demonstrates structural versatility of bicyclooctane cores but diverges functionally due to metal interaction, which is absent in the target compound .
Research Findings and Implications
Substituent-Driven Reactivity
- Fluorine substitution: The 2-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in 25C-NBF HCl’s prolonged receptor activation .
Pharmacological Potential
- The 1-azaniabicyclo[2.2.2]octane core is prevalent in anticholinergics (e.g., umeclidinium) but the target’s N-oxide and epoxy groups may redirect activity toward novel targets, such as kinases or epoxide hydrolases.
Biological Activity
Chemical Structure and Properties
The compound is a bicyclic molecule characterized by its unique azabicyclo structure, which integrates a fluorophenyl group and an epoxy moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly within enzymatic pathways or receptor sites.
Antimicrobial Properties
Research into similar bicyclic compounds has shown promising antimicrobial activity. Compounds containing azabicyclo structures often exhibit efficacy against various bacterial strains. For instance, derivatives of bicyclic amines have been studied for their ability to inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
Bicyclic compounds, particularly those with nitrogen heterocycles, have been investigated for their anticancer properties. The azabicyclo framework can enhance binding affinity to DNA or RNA, potentially leading to inhibition of cancer cell proliferation. Studies have indicated that modifications to the bicyclic structure can improve selectivity towards cancer cells while minimizing toxicity to normal cells.
Neurological Effects
Given the presence of nitrogen in the bicyclic structure, there is potential for neuroactive effects. Compounds similar to this one have been explored for their ability to modulate neurotransmitter systems, which could make them candidates for treating neurological disorders such as depression or anxiety.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that azabicyclic compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. |
| Anticancer Mechanism | Research on related compounds showed that they induced apoptosis in cancer cell lines through caspase activation, indicating potential as chemotherapeutic agents. |
| Neuroactive Properties | Investigations revealed that certain bicyclic amines could enhance serotonin receptor activity, providing insights into their possible use in treating mood disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
